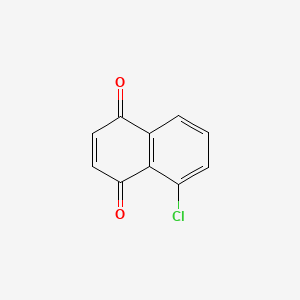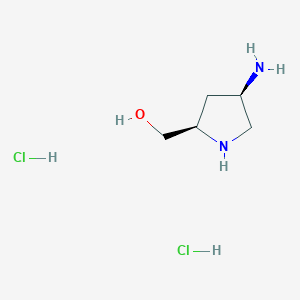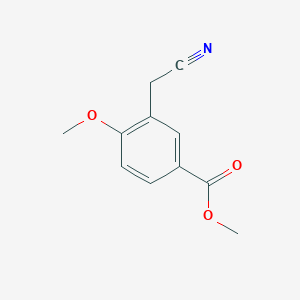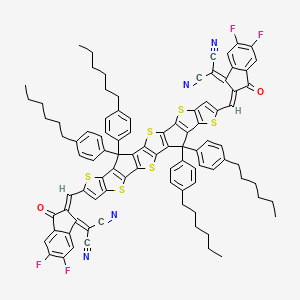
1,4-Naphthalenedione, 5-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 5-chloro- is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 5-position of the naphthoquinone structure. It is used in various scientific research applications due to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-naphthalenedione, 5-chloro- typically involves the chlorination of 1,4-naphthoquinone. One common method is the reaction of 1,4-naphthoquinone with chlorine gas in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of 1,4-naphthalenedione, 5-chloro- may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Naphthalenedione, 5-chloro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state compounds such as naphthoquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 5-chloro- has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It has been studied for its potential antimicrobial and antifungal activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-naphthalenedione, 5-chloro- is primarily related to its redox properties. It can act as an oxidizing or dehydrogenation agent, similar to hydrogen peroxide and superoxide radicals. This redox activity is responsible for its biological effects, including its antimicrobial and anticancer activities . The compound can interact with various molecular targets and pathways, leading to the generation of reactive oxygen species and subsequent cellular damage .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1,4-naphthalenedione: Another halogenated derivative with similar biological activities.
2-Chloro-5,8-dihydroxy-1,4-naphthalenedione: Known for its strong antifungal activity.
1,4-Naphthoquinone: The parent compound with diverse biological activities.
Uniqueness
1,4-Naphthalenedione, 5-chloro- is unique due to the presence of the chlorine atom at the 5-position, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and biological activity compared to other derivatives .
Propiedades
Número CAS |
40242-15-7 |
|---|---|
Fórmula molecular |
C10H5ClO2 |
Peso molecular |
192.60 g/mol |
Nombre IUPAC |
5-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5ClO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5H |
Clave InChI |
SJYAKSBYGSZNSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=O)C=CC2=O)C(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Tert-butyl 3-[[10-[[3-(2-methylprop-2-enoylamino)propylamino]methyl]anthracen-9-yl]methylamino]propanoate](/img/structure/B15251885.png)
![3,3,5-Trichloro-[1,1'-biphenyl]-4,4(3H)-diol](/img/structure/B15251908.png)
![(4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B15251911.png)
![1-[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B15251913.png)
amine](/img/structure/B15251920.png)
![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B15251923.png)

![3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid](/img/structure/B15251937.png)
